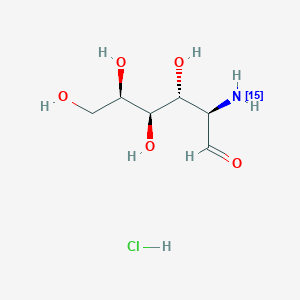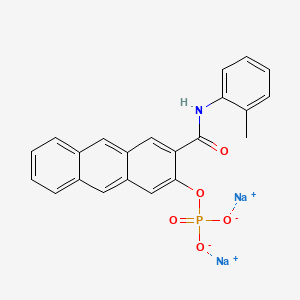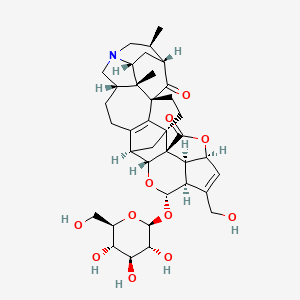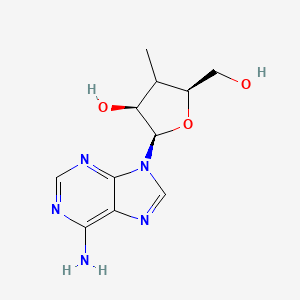
2-Methylthio Isopentenyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio Isopentenyladenosine is a modified nucleoside found in transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group attached to the 2-position of the adenosine ribose and an isopentenyl group linked to the N6 position of the purine base. It plays a crucial role in the regulation of translational accuracy and the modulation of protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio Isopentenyladenosine typically involves the enzymatic conversion of N6-isopentenyladenosine to this compound. This conversion is mediated by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications if needed.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio Isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized under specific conditions.
Substitution: The isopentenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the isopentenyl position .
Scientific Research Applications
2-Methylthio Isopentenyladenosine has several scientific research applications, including:
Chemistry: It is used to study post-transcriptional modifications in tRNA and their impact on RNA functionality.
Biology: It plays a role in the regulation of gene expression and the enhancement of tRNA stability.
Medicine: Research has shown its involvement in cellular stress responses and potential as a biomarker for cellular health and dysfunction.
Mechanism of Action
The mechanism of action of 2-Methylthio Isopentenyladenosine involves its incorporation into tRNA, where it enhances the stability and functionality of the tRNA molecule. This modification facilitates correct codon-anticodon base-pairing, promoting efficient protein translation. The enzyme Cdk5rap1 specifically converts N6-isopentenyladenosine to this compound, regulating mitochondrial translation and energy metabolism .
Comparison with Similar Compounds
2-Methylthio N6-threonylcarbamoyladenosine: Another modified nucleoside found in tRNA, which also involves a methylthio group but differs in the attached functional group.
N6-isopentenyladenosine: The precursor to 2-Methylthio Isopentenyladenosine, lacking the methylthio modification.
Uniqueness: this compound is unique due to its dual modification with both a methylthio and an isopentenyl group. This combination enhances its stability and functionality within the cellular milieu, making it a critical component in the regulation of translational accuracy and protein synthesis .
Properties
Molecular Formula |
C16H23N5O4S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1 |
InChI Key |
VZQXUWKZDSEQRR-WABSSEDKSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


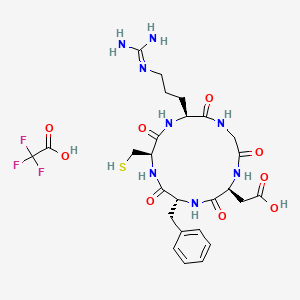

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)


